molecular formula C20H23NO4 B2672374 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide CAS No. 568558-09-8

2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2672374
CAS RN: 568558-09-8
M. Wt: 341.407
InChI Key: GEZKVJSORXWADT-UHFFFAOYSA-N
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Description

2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce inflammation and pain in the joints of rats with arthritis. It has also been shown to reduce the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential applications in other fields such as agriculture and environmental science. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is a chemical compound that has potential applications in the field of medicine and biochemistry. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide involves the reaction of 2-ethoxy-6-formylphenol with N-(4-propan-2-ylphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Scientific Research Applications

2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide has been used in scientific research to study its potential applications in the field of medicine and biochemistry. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer.

properties

IUPAC Name

2-(2-ethoxy-6-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-18-7-5-6-16(12-22)20(18)25-13-19(23)21-17-10-8-15(9-11-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZKVJSORXWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)C(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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